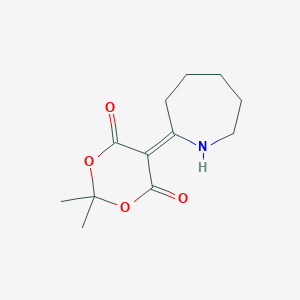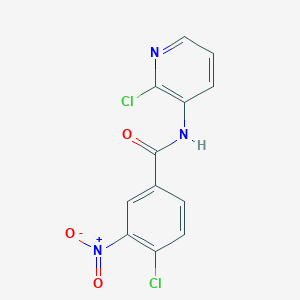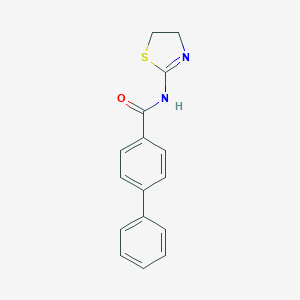
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide is a complex organic compound that features both indole and quinoline moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates. The indole moiety can be synthesized from indole-3-carbaldehyde, while the quinoline moiety can be derived from 8-aminoquinoline. These intermediates are then coupled using a suitable linker, such as butanoyl chloride, under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole N-oxide, while reduction can yield dihydroindole derivatives.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanamine: Similar structure but with an amine group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(1H-indol-3-yl)-N-(8-quinolinyl)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
What sets 4-(1H-indol-3-yl)-N-(quinolin-8-yl)butanamide apart from these similar compounds is its amide functional group. This group can form hydrogen bonds, which can influence the compound’s solubility, stability, and interaction with biological targets. Additionally, the amide group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C21H19N3O |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
4-(1H-indol-3-yl)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C21H19N3O/c25-20(24-19-11-3-6-15-8-5-13-22-21(15)19)12-4-7-16-14-23-18-10-2-1-9-17(16)18/h1-3,5-6,8-11,13-14,23H,4,7,12H2,(H,24,25) |
Clé InChI |
ATGBVUJKSFEPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)-5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzoxazole](/img/structure/B370773.png)
![5,7-Dibromo-8-quinolinyl(4-{2-[(5,7-dibromo-8-quinolinyl)oxy]-2-oxoethoxy}phenoxy)acetate](/img/structure/B370774.png)




![2-[2-(3,4-Dichlorophenyl)vinyl]-5-phenyl-1,3-benzoxazole](/img/structure/B370780.png)

![2-phenyl-1,3,3-trimethylspiro(indoline-2,3'-[3'H]-naphtho[2,1-b][1,4]oxazine)](/img/structure/B370782.png)



![N-[12-oxo-12-(1,3,4-thiadiazol-2-ylamino)dodecyl]benzamide](/img/structure/B370791.png)

